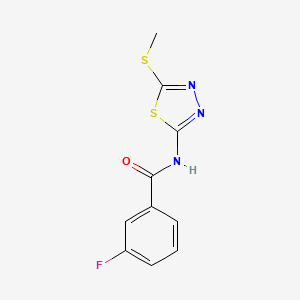

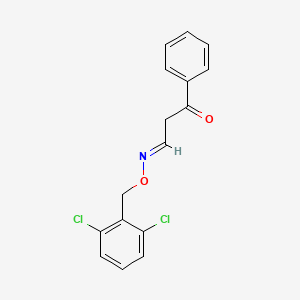

3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that belongs to the 1,3,4-thiadiazole class . This class of compounds has gained prominence due to their wide variety of biological activities . They have been reported to exhibit potential antiglaucoma, anti-inflammatory, antitumor, antiulcer, antibacterial, antiviral, analgesic, antiepileptic, antifungal, and radioprotective properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole-based compounds, including “3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide”, involves the use of low-molecular-weight drugs . The compounds are designed and synthesized, and their anticancer effects are assessed by MTT assay against various cancer cell lines .Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring . This heterocyclic five-membered ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Applications De Recherche Scientifique

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions has been developed. These methods highlight the versatility of thiadiazole derivatives in organic synthesis, allowing for environmentally friendly and efficient procedures (Moreno-Fuquen et al., 2019).

Antiviral Activity

Thiadiazole derivatives have been shown to possess antiviral activity against influenza A virus, demonstrating the potential of these compounds in the design of novel influenza A virus inhibitors. This research underscores the significance of thiadiazole scaffolds in developing therapeutic agents for viral infections (Tatar et al., 2021).

Fluorescence Studies

The fluorescence effects of thiadiazole derivatives have been explored, revealing unique properties such as dual fluorescence and aggregation-induced effects. These studies provide a foundation for the development of new fluorescent materials and probes in chemical and biological sensors (Matwijczuk et al., 2018).

Anticancer Evaluation

Novel thiadiazole derivatives have been synthesized and evaluated for their anticancer activity, showing promising results against various human cancer cell lines. This highlights the potential of thiadiazole compounds in cancer therapy and the importance of molecular docking studies for understanding their mechanism of action (Tiwari et al., 2017).

Antimicrobial and Antifungal Action

Studies have identified thiadiazole derivatives with high antimicrobial activity, promising for further investigation in antimicrobial therapy. These findings support the potential of thiadiazole scaffolds in developing new antimicrobial agents (Sych et al., 2019).

Radiosynthesis Applications

Research into the automated radiosynthesis of radiotracers for imaging applications, such as [18F]FMISO and [18F]PM-PBB3, demonstrates the utility of fluorinated thiadiazole derivatives in nuclear medicine, providing valuable tools for clinical diagnostics (Ohkubo et al., 2021).

Orientations Futures

The future directions for “3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” and similar compounds involve the discovery and development of new effective cancer therapies . There is a strong demand for new chemical structures that can act as more effective and reliable anticancer agents .

Mécanisme D'action

Target of Action

The primary target of 3-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is currently unknown .

Mode of Action

It is likely that the compound interacts with its target(s) to induce a biological response, but the nature of this interaction and the resulting changes are currently unknown .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .

Propriétés

IUPAC Name |

3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBLAMXKCKHNSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2926752.png)

![3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid](/img/structure/B2926754.png)

![3-[2-(1-Benzofuran-3-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2926757.png)

![3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2926758.png)

![(1S,4R)-4,7,7-Trimethyl-3-oxo-N-[2-(prop-2-enoylamino)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2926765.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B2926766.png)

![5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2926767.png)